

# Physical and chemical properties of Acetohydroxamic Acid.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Acetohydroxamic Acid*

Cat. No.: *B1666499*

[Get Quote](#)

## Acetohydroxamic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of **Acetohydroxamic Acid** (AHA). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of its chemical structure and mechanism of action.

## Core Physical and Chemical Properties

**Acetohydroxamic acid**, known by the trade name Lithostat, is a stable, synthetic compound. [1] It is structurally similar to urea and functions as a potent and irreversible inhibitor of the enzyme urease, which is produced by various bacteria.[2][3] This inhibitory action makes it clinically useful in the management of urinary tract infections caused by urea-splitting organisms.[2]

## Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **Acetohydroxamic Acid**.

| Property          | Value                                         | References                                                                      |
|-------------------|-----------------------------------------------|---------------------------------------------------------------------------------|
| Molecular Formula | C <sub>2</sub> H <sub>5</sub> NO <sub>2</sub> | <a href="#">[2]</a>                                                             |
| Molecular Weight  | 75.07 g/mol                                   | <a href="#">[4]</a>                                                             |
| Appearance        | White crystalline solid                       | <a href="#">[5]</a> <a href="#">[6]</a>                                         |
| Melting Point     | 88-92 °C                                      | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Boiling Point     | 231.4 °C at 760 mmHg<br>(Decomposes)          | <a href="#">[6]</a> <a href="#">[9]</a>                                         |
| pKa               | 8.7 - 9.39                                    | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[8]</a>                     |
| LogP              | -1.59                                         | <a href="#">[4]</a>                                                             |

| Solubility | Value                                        | References                                                   |
|------------|----------------------------------------------|--------------------------------------------------------------|
| Water      | Highly soluble; 509 g/L to 1,000,000 mg/L    | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[10]</a> |
| Methanol   | Slightly soluble                             | <a href="#">[3]</a>                                          |
| DMSO       | Soluble (up to 233.33 mg/mL with sonication) | <a href="#">[11]</a>                                         |

## Experimental Protocols

Detailed methodologies for determining key physicochemical properties of **Acetohydroxamic Acid** are outlined below. These protocols are based on established scientific principles and best practices.

### Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of **Acetohydroxamic Acid** in water.

Materials:

- **Acetohydroxamic Acid** (solid, pure)
- Deionized water
- 20 mL glass vials with screw caps
- Orbital shaker with temperature control
- Analytical balance
- pH meter
- 0.45  $\mu\text{m}$  syringe filters
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

**Procedure:**

- Preparation of Supersaturated Solutions: Add an excess amount of solid **Acetohydroxamic Acid** to a series of glass vials.
- Addition of Solvent: Add a known volume of deionized water (e.g., 10 mL) to each vial.
- Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).
- Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
- Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45  $\mu\text{m}$  syringe filter to remove any undissolved particles.
- Dilution: Dilute the filtered solution with a known volume of deionized water to bring the concentration within the linear range of the analytical method.

- Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of **Acetohydroxamic Acid**.
- pH Measurement: Measure the pH of the remaining saturated solution.
- Calculation: The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.



[Click to download full resolution via product page](#)

## Solubility Determination Workflow

## Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) of **Acetohydroxamic Acid** using potentiometric titration.

### Materials:

- Acetohydroxamic Acid**
- Deionized water (carbon dioxide-free)
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Standardized 0.1 M Hydrochloric Acid (HCl) solution

- Potassium Chloride (KCl)
- Calibrated pH meter with a glass electrode
- Magnetic stirrer and stir bar
- 50 mL burette

Procedure:

- Preparation of AHA Solution: Accurately weigh a known amount of **Acetohydroxamic Acid** to prepare a solution of known concentration (e.g., 0.01 M) in deionized water. To maintain a constant ionic strength, add KCl to the solution (to a final concentration of 0.1 M).
- Titration Setup: Place a known volume of the AHA solution (e.g., 50 mL) in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
- Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1-0.2 mL).
- Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration well past the equivalence point.
- Data Analysis:
  - Plot the pH values against the volume of NaOH added to generate a titration curve.
  - Determine the equivalence point (the point of steepest inflection) from the first or second derivative of the titration curve.
  - The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.
  - The pKa is equal to the pH at the half-equivalence point.
- Replicates: Perform the titration in triplicate to ensure the reproducibility of the results.

[Click to download full resolution via product page](#)

### pKa Determination Workflow

## Stability Testing Protocol

This protocol is a general guideline for assessing the stability of **Acetohydroxamic Acid** as a drug substance, based on the International Council for Harmonisation (ICH) guidelines.

Objective: To determine the re-test period for the drug substance by evaluating its thermal stability and sensitivity to moisture.

Materials and Equipment:

- **Acetohydroxamic Acid** (at least three primary batches)
- Stability chambers with controlled temperature and humidity
- Validated stability-indicating analytical method (e.g., HPLC) to assay the active substance and detect degradation products.
- Container closure system that is the same as or simulates the proposed packaging.

Procedure:

- Sample Preparation: Package the **Acetohydroxamic Acid** from at least three primary batches in the chosen container closure system.
- Storage Conditions: Place the samples in stability chambers under the following conditions:
  - Long-term:  $25\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$  /  $60\%$  RH  $\pm 5\%$  RH
  - Accelerated:  $40\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$  /  $75\%$  RH  $\pm 5\%$  RH
- Testing Frequency:
  - Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
  - Accelerated: Test at 0, 3, and 6 months.
- Analytical Tests: At each time point, test the samples for the following attributes, as appropriate:
  - Appearance (physical description)
  - Assay (potency of **Acetohydroxamic Acid**)
  - Degradation products (identification and quantification of impurities)

- Water content
- Evaluation of Results:
  - Analyze the data for any trends in the degradation of the active substance or the formation of impurities.
  - If a significant change occurs during the accelerated stability study, further testing at an intermediate condition (e.g.,  $30\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$  /  $65\%$  RH  $\pm 5\%$  RH) may be necessary.
  - The re-test period is established based on the long-term stability data, where the substance remains within its established specifications.

## Mechanism of Action: Urease Inhibition

**Acetohydroxamic Acid**'s primary pharmacological action is the inhibition of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[\[12\]](#) This process is a key virulence factor for several pathogenic bacteria, as the resulting ammonia production raises the local pH, which can lead to the precipitation of struvite stones in the urinary tract and protect bacteria like *Helicobacter pylori* in the acidic environment of the stomach.[\[12\]](#)

AHA acts as a competitive inhibitor of urease.[\[12\]](#) Its structure mimics the transition state of the urea hydrolysis reaction. The hydroxamic acid moiety of AHA is crucial for its inhibitory activity, as it coordinates with the nickel ions in the active site of the urease enzyme.[\[12\]](#) This binding blocks the access of the natural substrate, urea, to the active site, thereby preventing its hydrolysis.[\[12\]](#)

[Click to download full resolution via product page](#)

Mechanism of Urease Inhibition by AHA

## Chemical Structure

Chemical Structure of **Acetohydroxamic Acid**

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. database.ich.org [database.ich.org]
- 2. Acetohydroxamic acid [webbook.nist.gov]
- 3. Acetohydroxamic acid - Wikipedia [en.wikipedia.org]

- 4. creative-bioarray.com [creative-bioarray.com]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 10. youtube.com [youtube.com]
- 11. snscourseware.org [snscourseware.org]
- 12. Acetohydroxamic Acid | C<sub>2</sub>H<sub>5</sub>NO<sub>2</sub> | CID 1990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Acetohydroxamic Acid.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666499#physical-and-chemical-properties-of-acetohydroxamic-acid>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)